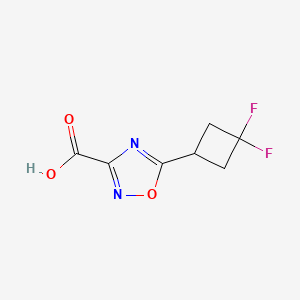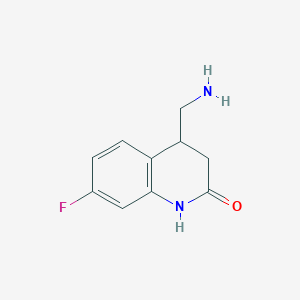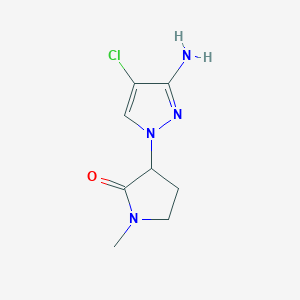![molecular formula C12H10BFO2 B13319722 Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is a derivative of boronic acid characterized by the presence of a 5-fluoro substituent on the biphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding borane under reducing conditions.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 5-fluoro-3-hydroxybiphenyl.
Reduction: 5-fluoro-3-biphenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Pinacol boronic esters
Comparison: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is unique due to the presence of the 5-fluoro substituent, which can influence its reactivity and binding properties. Compared to other boronic acids, it may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .
Propiedades
Fórmula molecular |
C12H10BFO2 |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
(3-fluoro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
PJPUPDWLNZKVSI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


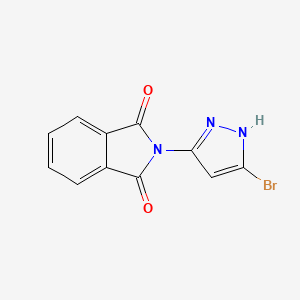

![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
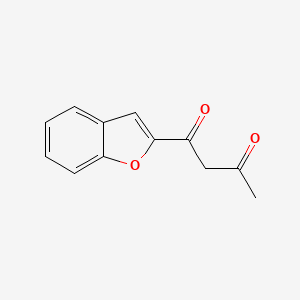
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
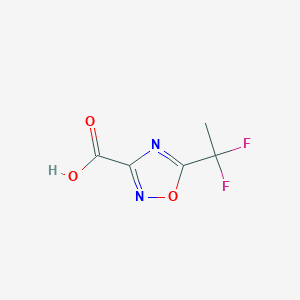
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)

